N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide: A compound with a similar fluorinated phenyl group but different heterocyclic moieties.
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with similar fluorinated phenyl groups.
Uniqueness
N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11F2N3 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11F2N3/c1-16-7-11(6-15-16)14-5-8-2-9(12)4-10(13)3-8/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
HHOAYXKXVSEYSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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